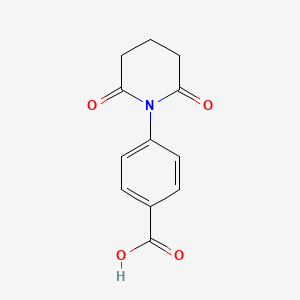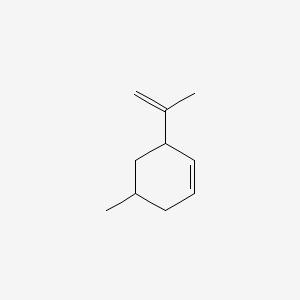
Tricyclo(3.2.1.02,8)oct-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(3.2.1.02,8)oct-6-ene is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is notable for its rigidity and strained ring system, which makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclo(3.2.1.02,8)oct-6-ene can be synthesized through various methods. One common approach involves the photosensitized oxa-di-n-methane rearrangement of bicyclo[2.2.2]octenone to form tricyclo[3.2.1.02,8]octenone . This method introduces an oxygen substituent at a specific carbon position, facilitating the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.2.1.02,8)oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions, particularly with halogens, can modify the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens like chlorine for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.
Scientific Research Applications
Tricyclo(3.2.1.02,8)oct-6-ene has several scientific research applications:
Chemistry: It serves as a model compound for studying ring strain and reactivity in polycyclic systems.
Biology: Its derivatives are explored for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research into its medicinal properties includes investigating its potential as a precursor for drug synthesis.
Industry: It is used in the synthesis of advanced materials and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which tricyclo(3.2.1.02,8)oct-6-ene exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is a key target for oxidizing agents, leading to the formation of oxygenated products.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(3.2.1.02,4)oct-6-ene: This compound has a similar tricyclic structure but differs in the positions of the ring junctions.
Bicyclo[2.2.2]octene: A simpler polycyclic compound used as a precursor in the synthesis of tricyclo(3.2.1.02,8)oct-6-ene.
Uniqueness
This compound is unique due to its specific ring strain and reactivity, which make it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Properties
CAS No. |
3725-33-5 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
InChI Key |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2C1C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)




